Methylene pyridine
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Overview
Description
Methylene pyridine, also known as pyridylmethane, is a derivative of pyridine where a methylene group is attached to the pyridine ring. Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound retains the aromaticity of pyridine and introduces additional reactivity due to the methylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylene pyridine can be synthesized through various methods. One common approach involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst. This method yields a mixture of 2- and 4-picolines, which can be further processed to obtain this compound . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to produce this compound .
Industrial Production Methods: Industrial production of this compound often utilizes catalytic processes to ensure high yield and purity. The use of oxide catalysts in the condensation reactions is a standard practice in the industry .
Chemical Reactions Analysis
Types of Reactions: Methylene pyridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyridine N-oxide using oxidizing agents like peracids.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Peracids for oxidation reactions.
Reducing Agents: Hydrogenation catalysts for reduction reactions.
Substituting Agents: Alkylating agents for substitution reactions.
Major Products:
Pyridine N-oxide: Formed through oxidation.
Dihydropyridine Derivatives: Formed through reduction.
Substituted Pyridines: Formed through substitution reactions.
Scientific Research Applications
Methylene pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methylene pyridine involves its interaction with molecular targets through its aromatic ring and methylene group. The nitrogen atom in the pyridine ring can act as a nucleophile, participating in various biochemical pathways. The methylene group can undergo further chemical modifications, enhancing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Pyridine: The parent compound, with a similar aromatic structure but without the methylene group.
Pyrimidine: A six-membered ring with two nitrogen atoms, exhibiting different chemical properties due to the additional nitrogen.
Pyrrole: A five-membered ring with one nitrogen atom, differing in aromaticity and reactivity.
Uniqueness: Methylene pyridine is unique due to the presence of the methylene group, which introduces additional reactivity and potential for chemical modifications. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
CAS No. |
34037-14-4 |
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Molecular Formula |
C6H7N |
Molecular Weight |
93.13 g/mol |
IUPAC Name |
2-methylidene-1H-pyridine |
InChI |
InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5,7H,1H2 |
InChI Key |
JGSLKNWXPRDWBA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC=CN1 |
Origin of Product |
United States |
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